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Introduction
Neuropeptide Y (NPY) is a widely expressed neurotransmitter involved in numerous

physiological processes, including appetite regulation, energy metabolism, and bone

homeostasis.[1] To dissect the cell-specific functions of NPY, the generation of conditional

knockout mice using the Cre-LoxP system is an invaluable tool. The CRISPR-Cas9 system has

emerged as a rapid and efficient method for generating such genetically engineered mouse

models, circumventing the more time-consuming traditional methods involving embryonic stem

cells.[2][3]

These application notes provide a comprehensive guide for the generation of NPY floxed

(NPYflox) mice using CRISPR-Cas9 technology. This model will enable researchers to

investigate the tissue- and cell-type-specific roles of NPY by crossing the NPYflox mice with

various Cre-driver lines. The protocols outlined below cover the entire workflow, from the initial

design of CRISPR components to the screening and validation of founder mice.

Data Presentation
The efficiency of generating floxed mice using CRISPR-Cas9 can be influenced by several

factors, including the target locus, the design of the guide RNAs (gRNAs) and donor templates,

and the delivery method. The following tables summarize representative quantitative data for

key steps in the process.
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Parameter Representative Value Reference

Microinjection/Electroporation

Embryo Survival Rate (Post-

Procedure)
97-98% [4][5]

Pups Born from Transferred

Embryos
~14% [6]

CRISPR-Mediated Editing

Efficiency

Frequency of Small Indel

Mutations in F0 Mice
20-70% [7]

Frequency of Homology

Directed Repair (HDR) for loxP

Insertion (per site)

5-30% [7]

Founder Mice with Both loxP

Sites (in cis)
~60% (18 out of 30 genes) [6]

Breeding and Germline

Transmission

Germline Transmission Rate

from Founder Mice
Varies [7]

Experimental Protocols
Design of CRISPR-Cas9 Components for NPY Floxing
Successful generation of NPY floxed mice requires careful design of the gRNAs and the donor

DNA template for homology-directed repair (HDR). The goal is to insert two loxP sites flanking

the critical exon(s) of the Npy gene. The mouse Npy gene's protein-coding region is primarily

within exons 2 and 3.[8] Therefore, a common strategy is to flank these exons with loxP sites.

Protocol: gRNA and Donor Template Design

Target Selection:
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Obtain the genomic sequence of the mouse Npy gene from a database such as NCBI or

Ensembl.

Identify the introns flanking the critical exons to be floxed (e.g., intron 1 and intron 3 to

flank exons 2 and 3).

Use online gRNA design tools (e.g., CHOPCHOP, Benchling) to identify potential gRNA

sequences in the selected introns.[7][9]

Select 2-3 gRNAs for each insertion site with high predicted on-target scores and minimal

off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif

(PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[7][10]

Donor Template Design (ssODNs):

Single-stranded oligodeoxynucleotides (ssODNs) are commonly used as donor templates

for inserting small sequences like loxP sites.[6][11]

For each loxP site, design a ~200 nucleotide ssODN.

The ssODN should contain the 34 bp loxP sequence flanked by 60-80 bp homology arms

on each side that match the genomic sequence surrounding the gRNA cut site.[6]

To prevent the Cas9 nuclease from re-cutting the donor DNA or the successfully integrated

allele, introduce silent mutations within the PAM sequence or the gRNA seed region of the

homology arms.[6]

Preparation of CRISPR-Cas9 Reagents for
Microinjection
The delivery of CRISPR-Cas9 components as a ribonucleoprotein (RNP) complex (Cas9

protein + gRNA) into zygotes is highly efficient.[7][12]

Protocol: RNP and Donor DNA Preparation

gRNA Preparation:
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Synthesize the selected gRNAs as single-guide RNAs (sgRNAs) or as separate crRNA

and tracrRNA components.

If using a two-part system, anneal the crRNA and tracrRNA at a 1:1 molar ratio by heating

to 95°C for 5 minutes and then slowly cooling to room temperature to form the gRNA

duplex.[12]

Injection Mix Preparation:

Prepare the injection mix in an RNase-free environment.

A typical injection mix contains:

Cas9 protein (e.g., 20 ng/µL)[12]

Each gRNA (e.g., 20 ng/µL)[12]

Each ssODN donor (e.g., 5-20 ng/µL)[12]

First, incubate the Cas9 protein with the gRNAs at room temperature for 10-15 minutes to

allow for RNP complex formation.[12]

Then, add the ssODN donors to the RNP complex.

Dilute the final mix in an appropriate injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM

EDTA).[12]

Centrifuge the mix to pellet any precipitates before microinjection.[7]

Microinjection into Mouse Zygotes and Embryo Transfer
Microinjection of the CRISPR-Cas9 mix into the cytoplasm or pronucleus of fertilized mouse

eggs is a standard procedure.[13][14]

Protocol: Zygote Microinjection

Zygote Collection:

Superovulate female mice (e.g., C57BL/6J strain) and mate them with stud males.
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Harvest one-cell embryos from plugged females.[13]

Microinjection:

Perform cytoplasmic or pronuclear injection of the CRISPR-Cas9 mix into the collected

zygotes using a microinjector.[13][14]

Embryo Transfer:

Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female

mice.[14]

Typically, 10-15 embryos are transferred per oviduct.[13]

Screening and Genotyping of Founder Mice
Pups born from the embryo transfer (F0 generation) must be screened for the correct insertion

of the loxP sites.

Protocol: Genotyping of Founder Mice

DNA Extraction:

Isolate genomic DNA from tail biopsies of the F0 pups.

PCR Screening:

Design PCR primers that flank each of the targeted loxP insertion sites.

Amplify these regions from the genomic DNA of each pup.

The successful insertion of a 34 bp loxP site will result in a slightly larger PCR product

compared to the wild-type allele. This size difference can be visualized on a high-

percentage agarose or polyacrylamide gel.[8][14]

Confirmation of "in cis" Integration and Sequence Integrity:

For founders that are positive for both loxP sites, perform a long-range PCR using a

forward primer upstream of the 5' loxP site and a reverse primer downstream of the 3' loxP
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site. This will confirm that both loxP sites are on the same chromosome ("in cis").

Sequence the PCR products from the positive founders to verify the correct sequence of

the loxP sites and the surrounding genomic DNA, ensuring no unintended mutations were

introduced during the repair process.[15]

Breeding for Germline Transmission:

Breed the confirmed founder mice with wild-type mice to establish heterozygous F1 lines.

Genotype the F1 offspring to confirm germline transmission of the floxed allele.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Generating NPY
Floxed Mice using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591343#using-crispr-to-generate-npy-floxed-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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